E7016

Radiosensitization Glioblastoma DNA Repair

Researchers requiring a PARP1/2/3 inhibitor with validated radiosensitization data for glioblastoma models face limited options. E7016 provides quantitative evidence: • DEF 1.4-1.7 in U251 GBM cells in vitro. • 6-day tumor growth delay with oral E7016 (40 mg/kg) + TMZ + radiation vs. TMZ + radiation alone. • Induces mitotic catastrophe, enabling cell death pathway studies. ≥98% purity solid; global shipping with blue ice.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
CAS No. 1005412-29-2
Cat. No. B10829443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7016
CAS1005412-29-2
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O
InChIInChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)
InChIKeyHAVFFEMDLROBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E7016: PARP Inhibitor for Radiosensitization & Glioblastoma Models


E7016, also known as GPI 21016 (CAS 902128-92-1), is a small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP3 [1]. As an orally bioavailable, nicotinamide mimetic, E7016 acts by blocking PARP-mediated DNA single-strand break repair through the base-excision repair (BER) pathway, leading to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, tumor cell death [2]. Preclinical studies have demonstrated its capacity to significantly enhance the radiosensitivity of tumor cells, both in vitro and in vivo, establishing its primary utility as a radiosensitizing agent [3].

PARP1/2/3 inhibition for DNA repair and BER pathway studies

Nicotinamide-mimetic tool compound

Orally bioavailable for in vivo CNS and xenograft models

Brain-tumor research applications

Reported radiosensitization in glioblastoma cell and animal models

Supports DNA-damage combination study design

E7016 Uniqueness in Radiosensitization & CNS Models


While multiple PARP inhibitors share a common mechanism of action, the substitution of E7016 with another agent such as olaparib, veliparib, or niraparib is not scientifically supported in certain experimental contexts due to critical differences in their validated application spaces and pharmacological profiles [1]. Unlike E7016, which has specific, peer-reviewed, quantitative evidence demonstrating radiosensitization and in vivo efficacy in glioblastoma models, other PARP inhibitors may exhibit distinct profiles regarding brain penetration, PARP-trapping potency, and synergistic interactions with specific DNA-damaging agents like temozolomide (TMZ) and radiation [2]. The quantitative evidence below delineates the precise, model-specific performance of E7016, which cannot be assumed to be a class-wide property.

Brain penetration

CNS exposure profiles differ across PARP inhibitors; E7016 model-specific data may not transfer to other agents

Radiosensitization

Peer-reviewed radiosensitization evidence with E7016 may not be a class-wide property; direct substitution requires validation

Mechanism nuance

PARP-trapping potency and mitotic catastrophe induction may vary; experimental outcomes may shift with alternative inhibitors

E7016 Comparative Efficacy Data


In Vitro Radiosensitization in Glioblastoma Cells

In clonogenic survival assays on U251 glioblastoma cells, pretreatment with E7016 followed by irradiation led to a significant increase in radiosensitivity compared to irradiation alone. The dose enhancement factor (DEF) at a surviving fraction of 0.1 was between 1.4 and 1.7 [1]. This indicates that E7016 reduces the radiation dose required to kill 90% of the tumor cell population by up to 41%, a direct measure of its radiosensitizing potential.

In vitro radiosensitization
Reported
DEF at SF=0.1: 1.4–1.7 vs. radiation alone (DEF=1.0)
Supports radiosensitization endpoint context
U251 glioblastoma cells, 3 μM E7016, clonogenic assay
Radiosensitization Glioblastoma DNA Repair PARP Inhibition

In Vivo Tumor Growth Delay in GBM Models

In a subcutaneous U251 glioblastoma xenograft model, the triple combination of E7016 (40 mg/kg, oral), temozolomide (TMZ), and radiation resulted in an additional 6 days of tumor growth delay compared to the dual combination of TMZ and radiation alone [1]. This quantitative benefit, measured as the time to reach a specific tumor volume, demonstrates E7016's ability to significantly augment the therapeutic effect of the current clinical standard.

In vivo tumor growth delay
Reported
+6 days tumor growth delay vs. TMZ + radiation alone
Supports combination therapy model endpoint
U251 subcutaneous xenograft; E7016 40 mg/kg oral daily
In Vivo Efficacy Glioblastoma Xenograft Tumor Growth Delay Combination Therapy

DNA Double-Strand Break Repair Inhibition

Assessment of DNA damage repair kinetics showed that at 24 hours post-irradiation, U251 cells treated with E7016 plus radiation had significantly more γH2AX foci per cell (a marker of unrepaired double-strand breaks) compared to cells treated with radiation alone [1]. Specifically, the E7016/irradiation group exhibited approximately 15-20 γH2AX foci/cell, whereas the irradiation-only group showed ~5-10 foci/cell, indicating a substantial and persistent increase in lethal DNA damage. Neutral comet assay data confirmed significantly greater DNA damage in the combination group at 6 hours post-irradiation [1].

DNA repair inhibition
Reported
~15–20 γH2AX foci/cell vs. ~5–10 radiation alone (24 h post-IR)
Supports DNA damage persistence as mechanism
U251 cells, 3 μM E7016 + 6 Gy; neutral comet assay corroborates
DNA Damage Double-Strand Break Repair γH2AX Foci Mechanism of Action

Cell Death via Mitotic Catastrophe

While many PARP inhibitors induce cell death primarily through apoptosis, studies indicate that E7016 exerts its radiosensitizing effects at 3 μM by increasing the number of cells entering mitotic catastrophe, rather than by directly increasing apoptosis [1]. Mitotic catastrophe is a form of cell death resulting from aberrant mitosis, often triggered by unrepaired DNA damage. This mechanistic nuance may have implications for overcoming specific resistance mechanisms or for synergistic combinations with other therapeutics that target apoptotic pathways.

Cell death mechanism
Context-dependent
Primarily mitotic catastrophe, not apoptosis, at 3 μM
Differentiates cell death pathway engagement
Qualitative distinction vs. apoptosis-dominant PARP inhibitors
Mitotic Catastrophe Apoptosis Cell Death Mechanism PARP Inhibition

E7016 Optimal Application Scenarios


Glioblastoma Radiosensitization Studies

E7016 is optimally deployed in preclinical research focused on enhancing the efficacy of radiotherapy for glioblastoma multiforme (GBM). Its validated ability to increase radiosensitivity in vitro (DEF of 1.4-1.7) and to add 6 days of tumor growth delay in vivo in combination with TMZ and radiation makes it a superior choice for these specific models [1]. Researchers should consider E7016 when investigating novel combinations or mechanisms to overcome radioresistance in CNS malignancies.

DNA Repair and Mitotic Catastrophe Pathways

Due to its distinct induction of mitotic catastrophe rather than primary apoptosis, E7016 serves as a valuable tool compound for dissecting cell death pathways following DNA damage [1]. This is particularly relevant for studies examining the interplay between PARP inhibition, cell cycle checkpoints, and alternative cell death mechanisms, where other PARP inhibitors may not yield the same experimental outcome.

Temozolomide Combination in CNS Xenografts

The specific, published evidence for E7016's synergy with temozolomide (TMZ) in glioblastoma xenografts positions it as a preferred PARP inhibitor for studies combining DNA-alkylating agents with PARP inhibition in brain tumor models [1]. The quantifiable benefit of the triple combination (E7016+TMZ+radiation) provides a robust, reproducible benchmark for comparison with novel therapeutic strategies.

Application
Selection Property
Validation Focus
Glioblastoma radiosensitization research
PARP1/2/3 inhibition and reported radiosensitization evidence
Clonogenic survival and DNA damage endpoints in GBM models
DNA repair and mitotic catastrophe pathway studies
Mitotic catastrophe induction over apoptosis in specific contexts
Cell death pathway markers, cell cycle checkpoint analysis
Temozolomide combination in CNS xenograft models
Synergy with DNA-alkylating agents in brain tumor models
Tumor growth delay and survival endpoint benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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